1-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERIDINE
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Overview
Description
1-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERIDINE is an organic compound with the molecular formula C12H16N2O5S It is characterized by a piperidine ring substituted with a 4-methoxy-3-nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERIDINE typically involves the reaction of piperidine with 4-methoxy-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERIDINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The piperidine ring can be oxidized to form piperidinones under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-[(4-Amino-3-methoxyphenyl)sulfonyl]piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperidinones and other oxidized derivatives.
Scientific Research Applications
1-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERIDINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERIDINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo reduction to form reactive intermediates that can modify biological molecules, while the sulfonyl group can form strong interactions with protein targets.
Comparison with Similar Compounds
1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness: 1-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERIDINE is unique due to its specific substitution pattern and the presence of both a piperidine ring and a sulfonyl group. This combination of functional groups provides distinct chemical reactivity and
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-19-12-6-5-10(9-11(12)14(15)16)20(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNCXVFNNAPSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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